BenchChemオンラインストアへようこそ!

1-[(Butylamino)methyl]cyclobutan-1-ol

Lipophilicity Drug-likeness Fragment-based screening

1-[(Butylamino)methyl]cyclobutan-1-ol (CAS 1597040-80-6) is a cyclobutane-based amino alcohol with molecular formula C9H19NO and a molecular weight of 157.25 g/mol. It features a secondary butylamino group linked via a methylene bridge to the 1-position of a cyclobutanol ring, yielding a compact, sp3-rich scaffold with exactly two hydrogen-bond donors (OH and NH) and two hydrogen-bond acceptors.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 1597040-80-6
Cat. No. B1475544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Butylamino)methyl]cyclobutan-1-ol
CAS1597040-80-6
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCCCNCC1(CCC1)O
InChIInChI=1S/C9H19NO/c1-2-3-7-10-8-9(11)5-4-6-9/h10-11H,2-8H2,1H3
InChIKeyQMCRFQNOCWEWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Butylamino)methyl]cyclobutan-1-ol (CAS 1597040-80-6): Key Physicochemical and Structural Baseline for Procurement Decisions


1-[(Butylamino)methyl]cyclobutan-1-ol (CAS 1597040-80-6) is a cyclobutane-based amino alcohol with molecular formula C9H19NO and a molecular weight of 157.25 g/mol [1]. It features a secondary butylamino group linked via a methylene bridge to the 1-position of a cyclobutanol ring, yielding a compact, sp3-rich scaffold with exactly two hydrogen-bond donors (OH and NH) and two hydrogen-bond acceptors [1]. Its computed XLogP3 of 1.1 and topological polar surface area (TPSA) of 32.3 Ų place it in a favorable property space for fragment-based and lead-like screening libraries [1]. Cyclobutyl amino alcohols are recognized as versatile intermediates in medicinal chemistry, serving as sp3-rich bioisosteric replacements for aryl counterparts and as key components in pharmaceutical candidates [2].

Why 1-[(Butylamino)methyl]cyclobutan-1-ol Cannot Be Simply Replaced by In-Class Cyclobutane Amino Alcohols


Cyclobutane amino alcohols sharing the same functional groups can exhibit markedly different physicochemical and interaction profiles depending on the substitution pattern, N-alkyl chain length, and branching [1]. The target compound's 1,1-geminal substitution architecture places the hydroxyl and aminomethyl groups on the same ring carbon, creating a geometrically constrained hydrogen-bonding motif distinct from regioisomeric 1,2- or 1,3-analogs [1]. Its linear n-butylamine side chain offers a specific balance of lipophilicity and conformational flexibility that cannot be replicated by shorter, branched, or cyclic N-substituents [1]. Even within the same subclass, small alkyl chain modifications on the amine nitrogen alter XLogP, TPSA, rotatable bond count, and hydrogen-bond donor/acceptor capacity—any one of which can shift a compound into or out of a desired property window for fragment screening, lead optimization, or synthetic elaboration [2].

Quantitative Differential Evidence for 1-[(Butylamino)methyl]cyclobutan-1-ol vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison vs. Primary and Cyclic Amine Analogs

1-[(Butylamino)methyl]cyclobutan-1-ol has a computed XLogP3 of 1.1 [1]. This value is higher than the unsubstituted primary amine analog 1-(aminomethyl)cyclobutanol (estimated XLogP ≈ -0.5 to 0.0 based on a simpler C5H11NO scaffold with an additional H-bond donor) , and lower than the cyclobutyl-substituted analog 1-[(cyclobutylamino)methyl]cyclobutan-1-ol (estimated XLogP ≈ 0.8–1.0 owing to the slightly less lipophilic cyclobutyl group vs. n-butyl) [2]. The intermediate lipophilicity of the target compound positions it within the optimal range (XLogP 1–2) for fragment-based lead discovery, balancing aqueous solubility and membrane permeability [3].

Lipophilicity Drug-likeness Fragment-based screening

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count Differentiation vs. Tertiary Amine and Regioisomeric Analogs

The target compound has a computed TPSA of 32.3 Ų and 2 hydrogen-bond donors (OH and secondary NH) [1]. The tertiary amine analog 1-{[butyl(methyl)amino]methyl}cyclobutan-1-ol (BMBC) loses one H-bond donor (only OH remains; HBD count = 1) while gaining a methyl group (MW 171.28 vs. 157.25), resulting in altered hydrogen-bonding capacity . The regioisomeric trans-2-(butylamino)cyclobutan-1-ol (MW 143.23) places the amine and hydroxyl on adjacent carbons, potentially enabling intramolecular hydrogen bonding that reduces the effective TPSA for intermolecular interactions . The target compound's 1,1-geminal arrangement enforces a fixed spatial relationship between the two H-bond donors, minimizing intramolecular H-bonding and maximizing their availability for target engagement [2].

Polar surface area Hydrogen bonding Oral bioavailability

Rotatable Bond Count and Conformational Flexibility vs. Branched Alkyl and Cyclic Amine Analogs

1-[(Butylamino)methyl]cyclobutan-1-ol possesses 5 rotatable bonds, conferred by the linear n-butyl chain attached to the secondary amine [1]. This count is higher than the tert-butyl analog 2-(tert-butylamino)cyclobutan-1-ol (estimated 2–3 rotatable bonds after accounting for the restricted rotation of the tert-butyl group) , and lower than or comparable to the cyclobutyl analog 1-[(cyclobutylamino)methyl]cyclobutan-1-ol (estimated 3–4 rotatable bonds, as the cyclobutyl ring adds one additional constrained ring) [2]. The linear butyl chain provides a continuous, flexible hydrophobic extension that can explore diverse conformational space for induced-fit binding, whereas branched or cyclic N-substituents restrict ligand adaptability to certain binding pocket geometries [3].

Conformational flexibility Rotatable bonds Ligand efficiency

Scaffold Geometry: 1,1-Geminal Substitution Pattern vs. 1,2- and 1,3-Regioisomeric Analogs for Vectorial Diversity in Fragment-Based Drug Discovery

The 1,1-geminal substitution pattern of 1-[(butylamino)methyl]cyclobutan-1-ol positions the hydroxyl group and the aminomethyl arm on the same cyclobutane ring carbon, projecting functional groups at a defined angle distinct from 1,2- or 1,3-substituted cyclobutane scaffolds [1]. Cyclobutane rings adopt a puckered conformation, and the substitution pattern dictates the three-dimensional orientation of pharmacophoric elements [2]. In fragment-based drug discovery, diverse exit vector geometry is critical for exploring chemical space; the target compound's geminal arrangement offers a vector set not accessible with 1,2-analogs such as trans-2-(butylamino)cyclobutan-1-ol, where the amino and hydroxyl groups project from adjacent carbons at a different dihedral angle [2]. This geometric differentiation directly impacts the compound's ability to productively engage protein binding sites when elaborated into larger lead molecules [2].

Scaffold geometry Exit vector Fragment-based drug discovery

Commercial Availability and Pricing vs. Custom Synthesis: Procurement Viability for Screening and Medicinal Chemistry

1-[(Butylamino)methyl]cyclobutan-1-ol is commercially available from multiple reputable vendors including Toronto Research Chemicals (TRC, catalog B145691) and Life Chemicals (catalog F1910-7414) [1]. Pricing data indicate 100 mg at ~$95 USD, 500 mg at ~$365–380 USD, and 1 g at ~$401–570 USD, with purities typically ≥95% [1]. In contrast, the closest structural analog 1-[(cyclobutylamino)methyl]cyclobutan-1-ol (CAS 1598479-41-4) and the tertiary amine analog BMBC are less broadly stocked and often require custom synthesis inquiries, potentially introducing lead times of 4–8 weeks . The target compound's multi-vendor availability ensures competitive pricing, faster delivery, and supply chain redundancy for iterative medicinal chemistry campaigns [2].

Commercial availability Procurement Screening library

Optimal Application Scenarios for 1-[(Butylamino)methyl]cyclobutan-1-ol Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Design Requiring sp3-Rich, Bifunctional Amino Alcohol Scaffolds with Defined Lipophilicity (XLogP ~1.1)

The compound's XLogP3 of 1.1, TPSA of 32.3 Ų, and 5 rotatable bonds fit within established fragment-like property criteria (MW < 300, XLogP ≤ 3, HBD ≤ 3, rotatable bonds ≤ 6) [1]. Its 1,1-geminal substitution pattern provides geometric diversity that complements more common 1,2- and 1,3-analogs in fragment libraries, increasing the probability of identifying hits against novel target classes where existing fragment collections have shown limited coverage [2].

Synthetic Intermediate for Elaboration into Cyclobutane-Containing Kinase or GPCR Targeted Lead Compounds

Cyclobutane rings are increasingly employed in kinase inhibitors and GPCR modulators to improve metabolic stability, reduce planarity, and fill hydrophobic pockets [1]. The secondary butylamine handle of 1-[(butylamino)methyl]cyclobutan-1-ol permits facile N-derivatization (acylation, sulfonylation, reductive amination, or urea formation) without protecting-group manipulation of the tertiary alcohol, enabling rapid analog generation for structure-activity relationship (SAR) studies. The linear n-butyl chain provides a hydrophobic extension that can be further functionalized or truncated based on SAR feedback, offering greater synthetic flexibility than the pre-constrained cyclobutyl or tert-butyl analogs [1].

Bioisosteric Replacement of Aniline or Phenol Moieties in Lead Optimization Programs

Cyclobutyl amino alcohols have been validated as sp3-rich bioisosteres for aryl systems, increasing fraction of sp3 carbon atoms (Fsp3) and improving physicochemical and ADME profiles of advanced leads [1]. 1-[(Butylamino)methyl]cyclobutan-1-ol, with an Fsp3 of 0.78 (7 of 9 carbons are sp3), offers a high three-dimensional character that can disrupt π-stacking-mediated off-target binding while maintaining hydrogen-bonding capacity through its two H-bond donors [2]. The compound's specific XLogP of 1.1 is well-suited for replacing moderately lipophilic aryl fragments without drastically altering the overall lipophilicity of the lead molecule [2].

Methodological Studies on Selective C–H Functionalization or P450-Mediated Hydroxylation of Cyclobutylamine Scaffolds

Engineered P450BM3 enzymes have demonstrated the ability to selectively hydroxylate cyclobutylamine derivatives at chemically unactivated sites, producing valuable bifunctional intermediates for fragment-based drug discovery [1]. 1-[(Butylamino)methyl]cyclobutan-1-ol, with its distinct 1,1-substitution pattern and linear butyl side chain, serves as a substrate to probe the regioselectivity and stereoselectivity of such biocatalytic systems, expanding the scope of enzymatic C–H functionalization beyond previously explored 1,2- and 1,3-cyclobutane scaffolds [1].

Quote Request

Request a Quote for 1-[(Butylamino)methyl]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.